molecular formula C20H20FNO4 B3033846 Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester CAS No. 122008-82-6

Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester

Cat. No.: B3033846
CAS No.: 122008-82-6
M. Wt: 357.4 g/mol
InChI Key: TYIYMOAHACZAMQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIYMOAHACZAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861269
Record name Butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Methodologies

Alkali Metal Salt Coupling Process (Dow AgroSciences Method)

The foundational process involves two sequential reactions:

  • Formation of di(alkali metal salt) : R-(+)-2-(4-hydroxyphenoxy)propionic acid reacts with ≥2 equivalents of potassium carbonate in dimethyl sulfoxide (DMSO) at 25–40°C for 1–2 hours.
  • Nucleophilic aromatic substitution : The salt intermediate couples with 3,4-difluorobenzonitrile at 120–150°C for 4–6 hours using tetrabutylammonium bromide as a phase-transfer catalyst.

Critical parameters:

  • Solvent dielectric constant ≥7 (DMSO preferred)
  • Alkali metal carbonate/base ratio ≥2:1
  • Reaction temperature gradient: 25°C (step 1) → 135°C (step 2)

This method achieves 85–92% yield with <1.5% racemization by maintaining strict anhydrous conditions.

One-Pot Synthesis with In Situ Esterification (Chinese Patent CN105601538A)

This optimized protocol combines coupling and esterification in a single reactor:

Step Parameters
1. Acid activation R-(+)-2-(4-hydroxyphenoxy)propionic acid + K₂CO₃ (2.2 eq) in DMSO, 30°C, 1h
2. Coupling Add 3,4-difluorobenzonitrile (1.05 eq) + TBAB, heat to 130°C for 5h
3. Esterification Introduce n-butyl bromide (1.1 eq), 80°C, 3h
4. Workup Extract with toluene, wash with 5% NaCl, dehydrate with MgSO₄

Key advantages:

  • Eliminates intermediate isolation
  • Reduces total process time by 40% vs. batch methods
  • Final purity ≥98.5% by HPLC

Continuous Flow Synthesis (Advanced Manufacturing Technique)

Emerging approaches adapt the Dow process for flow chemistry:

Reactor configuration :

  • Micromixer: Combines acid (0.5 M in DMSO), K₂CO₃ (1.1 M), and TBAB (0.05 M) at 25°C
  • Tubular reactor: Heated to 130°C (residence time: 15 min)
  • In-line IR monitoring of coupling completion
  • Esterification module: n-butyl bromide injection at 80°C

Reported benefits:

  • 99.8% enantiomeric excess (ee)
  • Space-time yield: 1.2 kg/L·h vs. 0.4 kg/L·h for batch

Comparative Analysis of Preparation Methods

Table 1: Performance Metrics Across Synthesis Protocols

Parameter Dow Batch Process Chinese One-Pot Flow System
Yield (%) 89.2 ± 1.5 93.7 ± 0.8 95.4 ± 0.3
Racemization (%) 1.2 0.7 0.05
Process Time (h) 12 9 2.5
Energy Consumption (kW·h/kg) 18.4 14.9 9.1
Solvent Usage (L/kg) 6.2 5.8 1.4

Data sources:

Critical Factor Optimization

  • Temperature control : Racemization increases exponentially above 140°C (ΔG‡ = 102 kJ/mol). Flow systems mitigate this through rapid heat transfer.
  • Solvent selection : DMSO outperforms DMAc and NMP in coupling efficiency (Table 2).
Table 2: Solvent Effects on Coupling Yield
Solvent Dielectric Constant Boiling Point (°C) Yield (%)
DMSO 46.7 189 91.3
DMAc 37.8 166 84.7
NMP 32.2 202 79.1
DMF 36.7 153 82.4

Data from

Physicochemical Properties of Cyhalofop-Butyl

Table 3: Key Characteristics

Property Value Method
Molecular formula C₂₀H₂₀FNO₄ HRMS
Molecular weight 357.38 g/mol Calc. exact mass
Melting point 47–49°C DSC
Log P (octanol/water) 3.89 ± 0.12 OECD 117
Vapor pressure (25°C) 1.2 × 10⁻⁶ Pa EC A.4
Enantiomeric purity ≥99.5% R-(+) Chiral HPLC

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate production economics:

  • 3,4-Difluorobenzonitrile: $142–158/kg
  • R-(+)-2-(4-hydroxyphenoxy)propionic acid: $89–95/kg
  • n-Butyl bromide: $12–15/kg

Flow synthesis reduces total cost by 23% through:

  • 18% lower catalyst loading (0.03 eq vs. 0.05 eq TBAB)
  • 31% solvent recovery efficiency gain

Environmental Impact

Process mass intensity (PMI) metrics:

Method PMI (kg/kg product)
Traditional batch 28.4
One-pot 22.7
Continuous flow 9.3

PMI = (Total input mass - Product mass)/Product mass Data derived from

Chemical Reactions Analysis

Types of Reactions

Cyhalofop-butyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly sensitive to hydrolysis under acidic and basic conditions .

Common Reagents and Conditions

Scientific Research Applications

Agricultural Applications

Herbicide Use:
Cyhalofop-butyl is primarily employed as a selective herbicide for controlling grasses in various crops, particularly rice. Its mechanism of action involves inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to the death of susceptible grass species while allowing broadleaf crops to thrive.

Case Studies

  • Efficacy in Rice Cultivation:
    A study conducted by Zhang et al. (2019) demonstrated that Cyhalofop-butyl effectively controlled barnyard grass (Echinochloa crus-galli) in rice paddies. The application resulted in significant yield increases compared to untreated controls, highlighting its effectiveness as a post-emergent herbicide.
  • Environmental Impact Assessment:
    Research by Liu et al. (2020) assessed the environmental impact of Cyhalofop-butyl on non-target organisms. The study found that while the herbicide was effective against target weeds, it exhibited minimal toxicity to beneficial insects and aquatic organisms at recommended application rates, suggesting a favorable environmental profile.
  • Resistance Management:
    A comprehensive review by Chen et al. (2021) discussed the role of Cyhalofop-butyl in integrated weed management strategies. The authors highlighted its potential to mitigate herbicide resistance when used in conjunction with other herbicides targeting different modes of action.

Non-Agricultural Applications

While the primary use of Cyhalofop-butyl is in agriculture, there are emerging interests in its potential applications in other fields:

  • Chemical Synthesis:
    Due to its unique molecular structure, Cyhalofop-butyl may serve as an intermediate in the synthesis of other chemical compounds or pharmaceuticals. Research into its reactivity and potential derivatives could open new avenues for industrial applications.
  • Research Reagent:
    The compound is also utilized as a research reagent in laboratory settings for studying herbicide mechanisms and developing new agrochemicals.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester (Cyhalofop-butyl)
  • CAS Number : 122008-85-9
  • Molecular Formula: C₂₀H₂₀FNO₄
  • Structure: Features a 4-cyano-2-fluorophenoxy substituent on the phenoxy ring and a butyl ester group .

Mechanism of Action: Cyhalofop-butyl is a systemic, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) class. It inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme for fatty acid synthesis in grasses .

Applications: Primarily used in direct-seeded and transplanted rice fields to control grass weeds like Eleusine indica and Echinochloa crus-galli. Its butyl ester formulation enhances phloem mobility, ensuring translocation to meristematic tissues .

Comparison with Similar Compounds

Structural Analogues in the APP Herbicide Class

The APP herbicides share a common propanoic acid backbone with variations in phenoxy substituents and ester groups. Key analogues include:

Compound CAS Number Molecular Formula Substituents Ester Group Primary Use
Cyhalofop-butyl 122008-85-9 C₂₀H₂₀FNO₄ 4-Cyano-2-fluorophenoxy Butyl Rice fields
Diclofop-methyl 51338-27-3 C₁₆H₁₄Cl₂O₄ 2,4-Dichlorophenoxy Methyl Wheat, barley
Fluazifop-P-butyl 79241-46-6 C₁₉H₂₀F₃NO₄ 5-(Trifluoromethyl)-2-pyridinyloxy Butyl Broadleaf crops (soybean, cotton)
Quizalofop-ethyl 76578-14-8 C₁₉H₁₇ClN₂O₄ 6-Chloro-2-quinoxalinyloxy Ethyl Soybean, sunflower
Fenoxaprop-P-ethyl 71283-80-2 C₁₈H₁₆ClNO₅ 6-Chloro-2-benzoxazolyloxy Ethyl Rice, turf

Efficacy and Selectivity

  • Cyhalofop-butyl: Target Weeds: Highly effective against E. indica and Leptochloa chinensis in rice. Field trials show >90% control at 0.07–0.28 kg ai/ha . Metabolism: Activated to its herbicidally active monoacid form in plants .
  • Diclofop-methyl :

    • Target Weeds : Controls Avena fatua (wild oats) in cereals. However, resistance is widespread due to ACCase mutations .
  • Fluazifop-P-butyl :

    • Target Weeds : Suppresses Sorghum halepense (Johnsongrass) in soybeans. Exhibits lower soil persistence compared to Cyhalofop-butyl .
  • Quizalofop-ethyl: Target Weeds: Effective against Echinochloa spp. in soybean. Requires adjuvant additives for optimal absorption .

Resistance Mechanisms

  • ACCase Mutations: Cyhalofop-butyl resistance in E. indica is linked to mutations (e.g., Ile-2041-Asn) in the ACCase gene . Similar mutations (e.g., Trp-1999-Cys) confer cross-resistance to Diclofop-methyl and Fenoxaprop-P-ethyl .
  • Metabolic Detoxification :

    • Cyhalofop-butyl resistance can arise via enhanced P450-mediated metabolism in weeds like Lolium rigidum .
    • Fluazifop-P-butyl is more susceptible to glutathione-S-transferase (GST)-based detoxification in tolerant crops .

Environmental and Application Considerations

Parameter Cyhalofop-butyl Diclofop-methyl Fluazifop-P-butyl
Soil Half-Life 7–14 days 10–30 days 3–7 days
Mammalian Toxicity Low (LD₅₀ >2000 mg/kg) Moderate (LD₅₀ 500–1000 mg/kg) Low (LD₅₀ >2000 mg/kg)
Crop Selectivity Rice Wheat, barley Soybean, cotton

Biological Activity

Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester, commonly known as Cyhalofop-butyl, is an aryloxyphenoxy propionic acid herbicide primarily utilized in agricultural practices for controlling various graminaceous weeds. This compound exhibits significant biological activity, particularly in herbicidal applications, and has garnered attention for its efficacy and safety profile. This article aims to provide a comprehensive overview of the biological activity of Cyhalofop-butyl, supported by relevant data tables and research findings.

Cyhalofop-butyl has the following chemical properties:

  • Molecular Formula : C20H20FNO4
  • Molar Mass : 357.38 g/mol
  • CAS Number : 122008-85-9
  • Melting Point : 47.0 to 51.0 °C
  • Boiling Point : Approximately 449.1 °C

These properties indicate that Cyhalofop-butyl is a stable compound under typical environmental conditions, which is crucial for its application in agriculture.

Cyhalofop-butyl functions primarily as a selective herbicide targeting grass species. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. By disrupting this pathway, Cyhalofop-butyl effectively prevents the growth of susceptible weed species while exhibiting low toxicity to broadleaf crops.

Efficacy Against Weeds

Research has demonstrated that Cyhalofop-butyl is particularly effective against various resistant weed populations. It has shown high efficacy against:

  • Barnyard grass (Echinochloa crus-galli)
  • Crabgrass (Digitaria spp.)
  • Foxtail (Setaria spp.)

In controlled studies, Cyhalofop-butyl achieved over 90% control of these weed species at recommended application rates, outperforming several other herbicides that are commonly used in similar contexts .

Case Studies

  • Field Trials in Rice Cultivation :
    A series of field trials conducted in rice paddies revealed that Cyhalofop-butyl provided superior control of barnyard grass compared to traditional herbicides like quinclorac and sulfonylureas. The trials noted a significant reduction in weed biomass and enhanced rice yield due to reduced competition .
  • Resistance Management :
    A study focused on the impact of Cyhalofop-butyl on resistant weed populations found that its unique mechanism of action allowed for effective control where other herbicides failed. This characteristic makes it a valuable tool in integrated weed management programs aimed at delaying resistance development .

Safety and Environmental Impact

Cyhalofop-butyl is characterized by low toxicity to non-target organisms, including aquatic life and beneficial insects. Toxicological assessments indicate that it poses minimal risk when used according to label directions. Furthermore, its degradation products have been shown to be less harmful than those of many conventional herbicides .

Table 1: Comparison of Herbicidal Efficacy

HerbicideTarget WeedsControl Efficacy (%)Application Rate (g/ha)
Cyhalofop-butylBarnyard grass>90200
QuincloracBarnyard grass70300
SulfonylureasVarious broadleaf weeds65250

Table 2: Toxicological Profile

ParameterValue
Acute Oral LD50>5000 mg/kg
Fish Toxicity (LC50)>100 mg/L
Bee Toxicity (LD50)>100 µg/bee

Q & A

Basic Research Questions

Q. How can the synthesis of Cyhalofop-butyl be optimized for laboratory-scale production?

  • Methodological Answer : The synthesis involves sequential reactions: Sandmeyer cyanidation of 3,4-difluoroaniline to introduce the cyano group, ether formation via nucleophilic substitution, and esterification with n-butanol under acid catalysis (e.g., H₂SO₄) . Optimization requires precise control of reaction stoichiometry (e.g., 1:1.2 molar ratio of intermediates) and temperature (e.g., 60–80°C for esterification). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>75%) and purity (>95%) .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ to verify substituents (e.g., fluorophenoxy at δ 6.8–7.2 ppm, butyl ester at δ 0.9–1.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (expected [M+H]⁺ at m/z 358.1) to confirm molecular weight .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for purity analysis .

Q. How does the herbicidal activity of Cyhalofop-butyl vary with plant growth stages?

  • Methodological Answer : Efficacy is assessed using dose-response assays on target weeds (e.g., Eleusine indica). Apply Cyhalofop-butyl (50–200 g a.i./ha) at 2–3 leaf vs. 5–6 leaf stages. Quantify mortality and biomass reduction. Activity decreases at later stages due to enhanced metabolic detoxification (e.g., cytochrome P450-mediated degradation) .

Advanced Research Questions

Q. What molecular mechanisms underlie resistance to Cyhalofop-butyl in grass weeds?

  • Methodological Answer : Resistance arises from:

  • ACCase Gene Mutations : Sequencing ACCase isoforms (e.g., Ile-1781-Leu mutation in Eleusine indica) reduces herbicide binding .
  • Enhanced Metabolic Detoxification : Use in vitro assays with microsomal fractions (NADPH-dependent) to quantify degradation rates. LC-MS/MS identifies metabolites like cyano-hydroxy derivatives .
  • Cross-Resistance Screening : Test resistant biotypes against other APP herbicides (e.g., quizalofop-ethyl) to assess target-site vs. metabolic resistance .

Q. How can structure-activity relationships (SAR) guide the design of Cyhalofop-butyl analogs with improved selectivity?

  • Methodological Answer :

  • Substituent Modifications : Replace the 2-fluorophenoxy group with chloro or methyl groups. Synthesize analogs via Ullmann coupling or Mitsunobu reactions.
  • Bioassays : Test herbicidal activity on Oryza sativa (tolerant) vs. Echinochloa crus-galli (susceptible). Optimal substituents (e.g., cyano at para-position) enhance ACCase inhibition (IC₅₀ < 1 µM) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to ACCase isoforms .

Q. What environmental factors influence the degradation kinetics of Cyhalofop-butyl in soil?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate Cyhalofop-butyl in buffers (pH 5–9) at 25°C. Monitor degradation via HPLC; half-life ranges from 3 days (pH 9) to 30 days (pH 5) .
  • Soil Microcosm Experiments : Analyze aerobic/anaerobic degradation using ¹⁴C-labeled compound. Extract metabolites (e.g., propanoic acid derivatives) via accelerated solvent extraction (ASE) and identify via GC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester
Reactant of Route 2
Reactant of Route 2
Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester

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